4-Ethylthiazole-2-carbaldehyde

Vue d'ensemble

Description

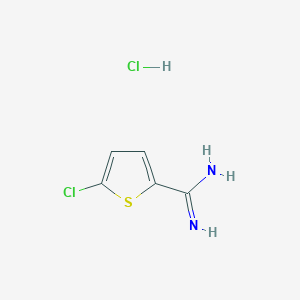

4-Ethylthiazole-2-carbaldehyde (4-ETC) is a volatile organic compound with a molecular formula of C6H7NOS . It has an average mass of 141.191 Da and a monoisotopic mass of 141.024841 Da .

Synthesis Analysis

The synthesis of thiazole derivatives, including 4-ETC, has been the subject of various studies . For instance, one study described the synthesis of a new series of aromatic 2,4-disubstituted 1,3-thiazole analogues with trypanocidal potency . Another study discussed the synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases .Molecular Structure Analysis

The molecular structure of 4-ETC can be analyzed using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) . These techniques enable the determination of three-dimensional molecular structures from sub-μm microcrystals .Applications De Recherche Scientifique

Antioxidant Applications

4-Ethylthiazole-2-carbaldehyde: and its derivatives have been studied for their potential antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to various diseases, including cancer and neurodegenerative disorders. The thiazole ring, a common structure in these compounds, has been associated with significant antioxidant activity, which is beneficial in pharmaceutical research and development .

Analgesic and Anti-inflammatory Applications

The analgesic (pain-relieving) and anti-inflammatory effects of thiazole derivatives make them candidates for the development of new pain management drugs. Research has shown that modifications to the thiazole ring can result in compounds with enhanced analgesic and anti-inflammatory activities, which are essential for treating conditions like arthritis and neuropathic pain .

Antimicrobial and Antifungal Applications

Thiazole derivatives, including 4-Ethylthiazole-2-carbaldehyde , have been explored for their antimicrobial and antifungal capabilities. These compounds can serve as the basis for developing new antibiotics and antifungals, addressing the growing concern of antibiotic resistance. Their effectiveness against a range of bacteria and fungi makes them valuable in the medical field .

Antitumor and Cytotoxic Applications

Some thiazole derivatives exhibit antitumor and cytotoxic activities, making them potential candidates for cancer treatment. They have been tested on various human tumor cell lines, and certain derivatives have shown potent effects against cancers such as prostate cancer. This research is pivotal for the ongoing battle against cancer .

Neuroprotective Applications

Neuroprotection is an important area of research, especially in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. Thiazole compounds have shown promise in protecting neuronal cells from damage, which could lead to new treatments for these debilitating conditions .

Antiviral Applications

The antiviral properties of thiazole derivatives are another area of significant interest. With the constant threat of viral epidemics, these compounds could be the key to new antiviral drugs. Their ability to inhibit viral replication is particularly valuable in the pharmaceutical industry .

Propriétés

IUPAC Name |

4-ethyl-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-2-5-4-9-6(3-8)7-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGBKOBUBCHSGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50665426 | |

| Record name | 4-Ethyl-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethylthiazole-2-carbaldehyde | |

CAS RN |

211943-05-4 | |

| Record name | 4-Ethyl-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile](/img/structure/B1419423.png)

![2-[4-(Difluoromethoxy)-3-ethoxyphenyl]acetonitrile](/img/structure/B1419428.png)

![5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B1419433.png)